molecular formula C8H9NOS B1597503 2-Phenoxyethanethioamide CAS No. 35370-80-0

2-Phenoxyethanethioamide

Cat. No.: B1597503
CAS No.: 35370-80-0
M. Wt: 167.23 g/mol
InChI Key: XORPVBXCJIPCBQ-UHFFFAOYSA-N
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Description

2-Phenoxyethanethioamide is an organic compound with the molecular formula C8H9NOS It is characterized by the presence of a phenoxy group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxyethanethioamide can be synthesized through several methods. One common approach involves the reaction of phenoxyethanol with thioamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethanethioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Phenoxy derivatives with different functional groups.

Scientific Research Applications

2-Phenoxyethanethioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Phenoxyethanethioamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenoxyethanol: Similar in structure but lacks the thioamide group.

    Ethanethioamide: Lacks the phenoxy group.

    Phenoxyacetic acid: Contains a carboxylic acid group instead of a thioamide.

Uniqueness: 2-Phenoxyethanethioamide is unique due to the presence of both a phenoxy group and a thioamide group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-phenoxyethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORPVBXCJIPCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372598
Record name 2-phenoxyethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35370-80-0
Record name 35370-80-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenoxyethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenoxy)ethanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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